2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide
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Overview
Description
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a carboxamide group, and a cyclopropaneamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Introduction of the Cyclopropaneamido Group: The cyclopropaneamido group can be introduced through the reaction of the corresponding amine with cyclopropanecarboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis Reactions: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Hydrolysis Reactions: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis reactions yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-3-carboxamide: A similar compound with a different position of the carboxamide group on the pyridine ring.
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxylic acid: A similar compound with a carboxylic acid group instead of a carboxamide group.
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-thiocarboxamide: A similar compound with a thiocarboxamide group instead of a carboxamide group.
Uniqueness
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-chloro-N-[5-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-2-5-13(20-16(22)11-3-4-11)9-14(10)21-17(23)12-6-7-19-15(18)8-12/h2,5-9,11H,3-4H2,1H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRIVVYPNJUXCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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